2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide
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Overview
Description
2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxynaphthalene and isobutyric acid.
Formation of Intermediate: The 6-methoxynaphthalene is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2).
Amidation Reaction: The acyl chloride is then reacted with N,N-diisopropylamine in the presence of a base such as triethylamine (TEA) to form the desired amide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 2-(6-hydroxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide.
Reduction: 2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamine.
Substitution: 2-(6-halogenated naphthalen-2-yl)-N,N-di(propan-2-yl)propanamide.
Scientific Research Applications
2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide has several applications in scientific research:
- **Materials Science
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties.
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-13(2)21(14(3)4)20(22)15(5)16-7-8-18-12-19(23-6)10-9-17(18)11-16/h7-15H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPTOHNOPKCIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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